4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol
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Overview
Description
4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol is a complex organic compound that features a pyrimidine ring substituted with amino and chloro groups, connected to a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and chloro substituents. The final step involves the attachment of the cyclopentanol moiety. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrimidin-4-ol: This compound shares the pyrimidine ring structure but lacks the cyclopentanol moiety.
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a methyl group instead of the chloropyrimidinyl group
Uniqueness
4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrimidine ring and the cyclopentanol moiety allows for diverse applications and interactions with various molecular targets .
Properties
CAS No. |
91296-08-1 |
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Molecular Formula |
C10H15ClN4O2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-[(2-amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H15ClN4O2/c11-8-3-9(15-10(12)14-8)13-6-1-5(4-16)7(17)2-6/h3,5-7,16-17H,1-2,4H2,(H3,12,13,14,15) |
InChI Key |
DOIIZKLGFABNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1CO)O)NC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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